molecular formula C11H17N3O2 B6611371 tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate CAS No. 2763755-59-3

tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate

Cat. No. B6611371
CAS RN: 2763755-59-3
M. Wt: 223.27 g/mol
InChI Key: IAOQETCWEQMXBJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, also known as TBPA, is an organic compound that has been used in a variety of scientific research applications. TBPA is a pyrazole derivative, which is a heterocyclic compound with three nitrogen atoms in a five-membered ring. TBPA is a white, crystalline solid with a melting point of 133-135 °C. It is soluble in both organic and aqueous solvents, making it a useful reagent for a variety of scientific applications.

Scientific Research Applications

Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent for the preparation of various other organic compounds, such as 1-aryl-3-aminopyridines and 4-amino-1H-pyrazole-3-carboxylic acids. tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate has also been used as a reagent for the synthesis of various heterocyclic compounds, such as 1H-pyrazolo[3,4-b]quinoxalines and 1H-pyrazolo[3,4-b]pyridines. In addition, tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate has been used as a reagent for the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory agents.

Mechanism Of Action

Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is a reagent that is used to synthesize other organic compounds. It is believed to act as a nucleophile, which is a molecule that donates electrons to form a new bond. tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is thought to act as a nucleophile by donating electrons to the electrophilic carbon atom of an organic compound, which forms a new bond between the two molecules.
Biochemical and Physiological Effects
tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate has not been studied for its biochemical and physiological effects. However, it is believed that tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate may have some effects on the body due to its ability to act as a nucleophile. It is possible that tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate may interact with certain molecules in the body, which could lead to changes in biochemical and physiological processes.

Advantages And Limitations For Lab Experiments

Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is a useful reagent for a variety of scientific research applications. It is a white, crystalline solid that is soluble in both organic and aqueous solvents, making it easy to use in lab experiments. In addition, tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is relatively inexpensive and can be synthesized in a three-step process. However, tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is a relatively new compound, so there is limited information available about its effects and potential toxicity.

Future Directions

The potential applications of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate are still being explored. Future research could focus on the synthesis of new compounds using tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, as well as the development of new pharmaceuticals. In addition, further research could be conducted to better understand the biochemical and physiological effects of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, as well as its potential toxicity. Finally, research could be conducted to develop new methods for synthesizing tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, which would make it more cost-effective and easier to use in lab experiments.

Synthesis Methods

Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate can be synthesized in a three-step process. The first step involves the reaction of tert-butyl bromoacetate with 2-aminopyridine, which yields tert-butyl 2-aminopyridin-3-ylacetate. The second step involves the reaction of the tert-butyl 2-aminopyridin-3-ylacetate with hydrazine hydrate, which yields tert-butyl 2-(1H-pyrazol-3-yl)acetate. The final step involves the reaction of tert-butyl 2-(1H-pyrazol-3-yl)acetate with sodium azide, which yields tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate.

properties

IUPAC Name

tert-butyl 2-(1H-pyrazol-5-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-5-9(14)8-4-6-12-13-8/h4,6,9H,5,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOQETCWEQMXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate

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